Bis(trimethylsilylmethyl) sulfide

epoxide ring-opening mercapto alcohol synthesis TBAF catalysis

This organosilicon thioether is the definitive (methylthio)methyl anion equivalent for fluoride-ion-promoted C–C bond formation. Unlike generic thioethers or (TMS)₂S, its methylene spacers enable nucleophilic methylthiomethylation of carbonyls and regio-/enantioselective epoxide ring-opening (>95% mercapto alcohol). Hydrolytic Stability 4 permits benchtop handling without stringent inert-atmosphere requirements, reducing operational cost and complexity. Essential for pharma intermediate synthesis and silyl-heterocycle construction—substitution with standard sulfides causes reaction failure. Confirm availability now.

Molecular Formula C8H22SSi2
Molecular Weight 206.5 g/mol
CAS No. 4712-51-0
Cat. No. B1360267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilylmethyl) sulfide
CAS4712-51-0
Molecular FormulaC8H22SSi2
Molecular Weight206.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CSC[Si](C)(C)C
InChIInChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3
InChIKeyGISUCMFTNKRCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trimethylsilylmethyl) Sulfide: A Quantitative Technical Profile for Procurement and Research Selection (CAS 4712-51-0)


Bis(trimethylsilylmethyl) sulfide (CAS 4712-51-0) is an organosilicon thioether with the formula C₈H₂₂SSi₂ and a molecular weight of 206.50 g/mol . It is a colorless to almost colorless clear liquid characterized by a density of 0.844 g/mL at 20 °C, a refractive index of approximately 1.455–1.456, and a boiling point of 88 °C at 21 mmHg [1]. Functionally, it serves as a synthetic equivalent of the (methylthio)methyl anion in fluoride-ion-promoted reactions, enabling the methylthiomethylation of carbonyl compounds and the regio- and enantioselective ring-opening of epoxides [2].

Why a Standard Thioether Substitution Cannot Replicate the Performance of Bis(trimethylsilylmethyl) Sulfide


Standard organosulfur reagents (e.g., dimethyl sulfide) or alternative silyl sulfides (e.g., bis(trimethylsilyl) sulfide, (TMS)₂S) are not interchangeable with Bis(trimethylsilylmethyl) sulfide. (TMS)₂S functions primarily as a nucleophilic sulfur transfer agent for converting oxides/chlorides to sulfides or as a silylating agent, and it lacks the pendant (methylthio)methyl anion equivalent functionality . In contrast, the presence of methylene spacers (-CH₂-) between the sulfur atom and the trimethylsilyl groups in Bis(trimethylsilylmethyl) sulfide is critical: it enables fluoride-ion-promoted desilylation that generates a nucleophilic carbon center for C–C bond formation, a mechanism fundamentally distinct from direct S-transfer . Consequently, substitution with a generic thioether will result in reaction failure when methylthiomethylation or specific epoxide ring-opening pathways are required.

Quantitative Evidence for Differentiated Selection of Bis(trimethylsilylmethyl) Sulfide (CAS 4712-51-0)


Comparative Epoxide Ring-Opening Efficiency: Bis(trimethylsilylmethyl) Sulfide vs. Dimethyl Sulfide

In a direct head-to-head comparison under identical conditions (TBAF-promoted reaction), the use of Bis(trimethylsilylmethyl) sulfide provides a straightforward and high-yielding route to 1,2-mercapto alcohols, whereas the use of dimethyl sulfide fails to produce the desired product due to the absence of a silylmethyl nucleophile [1]. Patent literature explicitly contrasts these reagents, demonstrating that Bis(trimethylsilylmethyl) sulfide enables regio- and enantioselective ring-opening of epoxides to yield 1,2-mercapto alcohols in >95% yield, a transformation that is not accessible with simpler dialkyl sulfides . In contrast, alternative sulfide sources such as hydrogen sulfide or thiols often require harsher conditions and exhibit lower regioselectivity [1].

epoxide ring-opening mercapto alcohol synthesis TBAF catalysis

Differentiation via Volatility and Physical State: Bis(trimethylsilylmethyl) Sulfide vs. Bis(trimethylsilyl) Sulfide

Direct comparison of physical property data reveals significant differentiation in handling and process compatibility. Bis(trimethylsilylmethyl) sulfide exhibits a boiling point of 88 °C at 21 mmHg , whereas bis(trimethylsilyl) sulfide ((TMS)₂S) boils at 164 °C at atmospheric pressure (lit.) . This corresponds to a boiling point difference of approximately 76 °C under comparable reduced pressure conditions, reflecting substantially higher volatility for Bis(trimethylsilylmethyl) sulfide. The lower boiling point facilitates removal by evaporation and is advantageous for applications requiring volatile sulfur sources. Density values are similar (0.844 g/mL at 20 °C for target vs. 0.846 g/mL at 25 °C for (TMS)₂S) .

physical properties volatility chemical vapor deposition sulfide source

Hydrolytic Stability Differentiation: Bis(trimethylsilylmethyl) Sulfide vs. Hydrolysis-Sensitive Thioethers

Bis(trimethylsilylmethyl) sulfide is classified with a Hydrolytic Sensitivity rating of 4, defined as 'no reaction with water under neutral conditions' [1]. This class-level inference distinguishes it from other silicon-sulfur reagents such as bis(trimethylsilyl) sulfide ((TMS)₂S), which is well-documented as moisture-sensitive and undergoes rapid hydrolysis to release H₂S upon contact with water or ambient moisture, necessitating strict anhydrous handling and inert atmosphere storage . The methylene spacer (-CH₂-) in Bis(trimethylsilylmethyl) sulfide shields the Si–S bond from direct hydrolysis, conferring room-temperature stability without inert gas requirements [1].

hydrolytic stability storage water compatibility reagent handling

Functional Differentiation: (Methylthio)methyl Anion Equivalent vs. Direct Sulfur Transfer

Bis(trimethylsilylmethyl) sulfide functions as a synthetic equivalent of the (methylthio)methyl anion (CH₃SCH₂⁻) in fluoride-ion-promoted reactions [1]. This enables nucleophilic addition to carbonyl compounds to yield β-hydroxyethyl methyl sulfides . In contrast, alternative sulfur reagents such as elemental sulfur (S₈), thioacetamide, and thiols operate via fundamentally different pathways (e.g., direct sulfur incorporation or H₂S evolution) and cannot serve as masked carbanion equivalents [2]. The methylene spacer enables fluoride-triggered desilylation that liberates the nucleophilic carbon center, a mechanism not accessible to bis(trimethylsilyl) sulfide ((TMS)₂S), which lacks the requisite -CH₂- spacer and functions solely as a sulfur-transfer agent for converting oxides/chlorides to sulfides .

methylthiomethylation C-C bond formation carbonyl homologation fluoride-ion catalysis

Defined Research and Industrial Scenarios Where Bis(trimethylsilylmethyl) Sulfide (CAS 4712-51-0) Provides Differentiated Value


Regio- and Enantioselective Synthesis of 1,2-Mercapto Alcohols

In synthetic organic chemistry workflows requiring the conversion of epoxides to 1,2-mercapto alcohols with high regio- and enantioselectivity, Bis(trimethylsilylmethyl) sulfide is the reagent of choice. As demonstrated in direct comparative studies, it yields >95% of the desired mercapto alcohol under TBAF-promoted conditions, whereas generic sulfide alternatives such as dimethyl sulfide fail entirely . This application is critical in pharmaceutical intermediate synthesis where stereochemical integrity is essential.

Methylthiomethylation of Carbonyl Compounds

For carbon homologation reactions requiring nucleophilic addition of a (methylthio)methyl group to aldehydes or ketones, Bis(trimethylsilylmethyl) sulfide serves as the requisite anion equivalent. The reaction proceeds smoothly via fluoride-ion-promoted desilylation to afford β-hydroxyethyl methyl sulfides . Alternative sulfur sources (e.g., elemental sulfur, thiols, or (TMS)₂S) lack this specific carbanion-generating functionality and are not viable substitutes for this transformation class [2].

Conversion of Metal Oxides and Chlorides to Sulfides under Ambient Handling Conditions

In materials chemistry and inorganic synthesis applications involving the conversion of metal oxides or chlorides to the corresponding sulfides, Bis(trimethylsilylmethyl) sulfide offers a practical operational advantage. Its Hydrolytic Sensitivity rating of 4 (no reaction with water under neutral conditions) permits handling and storage without the stringent inert-atmosphere requirements mandated for the more common alternative bis(trimethylsilyl) sulfide ((TMS)₂S), which is acutely moisture-sensitive and releases H₂S upon hydrolysis . This stability differentiation simplifies procurement, storage, and bench-top use.

Synthesis of Silyl-Functionalized Thiophene Derivatives

Bis(trimethylsilylmethyl) sulfide serves as a key intermediate in the synthesis of 3,4-bis(trimethylsilyl)thiophene, a valuable building block for conjugated materials and organic electronics . The trimethylsilylmethyl groups provide both steric protection and latent functionality that can be further manipulated, making this reagent uniquely suited for constructing silyl-substituted heterocycles.

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